N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine (DM-4-PMP) is an important synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a pyridine ring and a piperazine ring connected by a methylene bridge. DM-4-PMP has been the subject of much research due to its unique structure and potential applications in a variety of fields.
Scientific Research Applications
Therapeutic Agent for Leukemia
This compound is structurally similar to Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases . This compound could potentially have similar applications in the treatment of leukemia.
Inhibitor of Abelson Tyrosine Kinase
The compound has been found to bind to an inactive Abelson tyrosine kinase domain, a characteristic gene in leukemia . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Non-linear Optics
The compound and its derivatives have been studied for their potential use in non-linear optics . These materials could be used for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Intercalation into Layered Inorganic Compounds
The compound and its derivatives can be intercalated into layered inorganic compounds . This property could be exploited for the design of new materials with unique properties.
Hydrogen Bonding Studies
The compound forms a dense net of hydrogen bonds, which could be of interest in the study of hydrogen bonding and its effects on molecular properties .
Potential Anti-tubercular Activity
While not directly related to the compound , structurally similar compounds have been synthesized and evaluated for anti-tubercular activity . This suggests potential for the compound to be explored in this area of research.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses.
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . The binding of the compound to the kinase inhibits its activity, thereby modulating the biochemical pathways that the kinase is involved in .
properties
IUPAC Name |
N,N-dimethyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)16-18-8-5-15(19-16)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMLVRZKXRFKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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